N1-Methyl ara-uridine

Purity Analytical Standard Quality Control

Standard uridine analogs often fail to control for base-pairing or enzymatic degradation, leading to irreproducible results in oncology and nucleic acid biochemistry studies. N1-Methyl ara-uridine (CAS 17676-62-9) solves this with two validated modifications: - **N1-methylation** removes the N1 hydrogen bond donor, altering molecular recognition vs. unmodified uridine. - **Arabinose (ara) sugar** confers resistance to enzymatic degradation and distinct conformational preferences. Supplied as a high-purity (≥98%) solid with defined stereochemistry. Ideal as a reference standard for MS workflows or as a negative control in uptake/transport studies.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
Cat. No. B12404889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyl ara-uridine
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7+,8?,9-/m1/s1
InChIKeyUTQUILVPBZEHTK-DYZKPSFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Methyl ara-uridine: Identity & Characterization


N1-Methyl ara-uridine (CAS 17676-62-9) is a synthetic nucleoside analog featuring a uracil base N1-methylated and an arabinofuranose (ara) sugar . It is classified as a purine nucleoside analog and is utilized as a research tool in the study of nucleic acid biochemistry and oncology . The compound is supplied as a high-purity (≥98%) solid with defined stereochemistry .

Core Synthetic nucleoside analog tool compound
Chemistry N1-methylated base + arabinose sugar configuration
Lot High-purity solid for analytical workflows

N1-Methyl ara-uridine: Why Generic Substitution Fails


Substituting N1-Methyl ara-uridine with unmodified uridine or other nucleoside analogs can drastically alter experimental outcomes due to its dual modification. The N1-methylation eliminates the hydrogen bond donor capability of the N1 position, which can alter base-pairing fidelity and molecular recognition . Concurrently, the arabinose (ara) sugar configuration (2′-OH in the arabino orientation) imparts distinct conformational preferences and resistance to enzymatic degradation compared to the ribose sugar found in standard uridine . While class-level data indicates that 2′-ara modifications in UTP analogs result in reduced substrate efficiency (kpol/Kd) for viral polymerases relative to 2′-OH, the combined effect with N1-methylation remains unquantified in primary literature [1]. These structural differences mean that generic substitution without verification can lead to unreproducible results in enzymatic assays or cellular studies.

Target
N1-Methyl ara-uridine
N1-methyl & 2'-ara modifications
Generic
Uridine / ara-Uridine
Missing dual modification; altered base-pairing
Risk
May shift enzyme stability & substrate efficiency
May shift lipophilicity & molecular recognition

N1-Methyl ara-uridine: Differentiation Evidence


Purity Specification vs. Uncharacterized Analogs

This specific vendor batch of N1-Methyl ara-uridine is supplied with a guaranteed purity of ≥98% . This is a critical differentiation point against uncharacterized or lower-purity stocks of the same or similar analogs, ensuring reliability in quantitative assays and reducing the need for costly in-house repurification.

Purity Specification
Specification review
≥98% (HPLC)
Supports lot-to-lot reproducibility for quantitative assays
Reduces need for in-house repurification
Purity Analytical Standard Quality Control

Lipophilicity vs. Unmodified Uridine

The calculated LogP of N1-Methyl ara-uridine is -1.8 . This value represents a significant increase in lipophilicity compared to the unmodified analog, uridine, which has a calculated LogP of approximately -2.0 [1]. This difference is a direct consequence of the N1-methyl substitution.

Lipophilicity
Cross-study comparable
LogP -1.8 vs -2.0
Measurable increase vs. unmodified Uridine
Calculated values; influences passive membrane diffusion
Lipophilicity Physicochemical Property Membrane Permeability

Molecular Weight vs. Common Uridine Analogs

N1-Methyl ara-uridine has a precise molecular weight of 258.23 g/mol . This is a key differentiator from related analogs: it is 14.03 g/mol higher than ara-uridine (244.20 g/mol) due to the N1-methyl group, and 14.03 g/mol lower than 5-methyl-ara-uridine (272.25 g/mol) [REFS-2, REFS-3]. This exact mass difference allows for unambiguous identification and quantification using mass spectrometry.

Molecular Weight
Cross-study comparable
258.23 g/mol
Supports unambiguous MS identification vs. related analogs
+14.03 vs. ara-Uridine; -14.03 vs. 5-Methyl-ara-Uridine
Molecular Weight Mass Spectrometry Analytical Reference

Storage Stability at Ambient Temperature

N1-Methyl ara-uridine demonstrates stability at ambient temperature for several days during standard shipping . This is a notable logistical advantage compared to more labile nucleoside analogs that require strict cold-chain transport (e.g., dry ice) to prevent degradation. This stability reduces shipping costs and mitigates the risk of sample deterioration during transit.

Shipping Stability
Class-level inference
Stable at ambient temperature
Supports standard cold-chain alternatives during transit
Manufacturer's shipping guidelines; mitigates degradation risk
Stability Storage Shipping

N1-Methyl ara-uridine: Research Applications


Mass Spectrometry Standard for Nucleoside Profiling

The compound's precisely defined molecular weight (258.23 g/mol) and high purity (≥98%) make it an ideal candidate for use as a reference standard in mass spectrometry workflows aimed at detecting or quantifying methylated nucleosides in biological samples . The unambiguous mass difference from unmodified uridine and other analogs allows for accurate calibration and method validation.

Enzymatic Incorporation of 2′-Modified Nucleosides

The compound's unique combination of an arabinose sugar and an N1-methylated base makes it a valuable tool for investigating the substrate specificity and fidelity of polymerases and other nucleic acid-modifying enzymes. While direct comparative data for this specific compound is sparse, class-level inference from 2′-ara-UTP studies suggests it can be used to probe the role of the 2′-OH group in enzyme active sites [1].

Negative Control for Uridine-Based Cellular Assays

With its altered lipophilicity (LogP -1.8) and modified base, N1-Methyl ara-uridine can serve as a chemically distinct, biologically inert analog for use as a negative control or probe in studies where the uptake, metabolism, or transport of unmodified uridine is being investigated . The N1-methylation is expected to prevent incorporation into RNA, providing a useful baseline for comparison.

Application
Selection Property
Validation Focus
MS Standard for Nucleoside Profiling
Precisely defined molecular weight & high purity
LC-MS method calibration for methylated nucleosides
Enzymatic Substrate Specificity
2'-ara sugar & N1-methylated base combination
Polymerase active-site exploration; class-level incorporation data
Negative Control / Probe
Altered LogP (-1.8) & base methylation
Baseline comparison for uridine uptake/metabolism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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